molecular formula C25H27NO5S B11094393 2-Methoxyethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11094393
M. Wt: 453.6 g/mol
InChI Key: NVRSTTRJDNSJMN-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It belongs to the class of quinoline derivatives, characterized by a bicyclic structure containing a quinoline ring fused with a cyclohexane ring The compound’s systematic name reflects its substituents and functional groups

    Quinoline Core: The central hexahydroquinoline ring provides rigidity and stability.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound, but one common approach involves Suzuki–Miyaura cross-coupling. In this reaction, an arylboronic acid (or its ester) reacts with an aryl halide (usually bromide or chloride) in the presence of a palladium catalyst. The boron reagent plays a crucial role in transmetalation, transferring the aryl group to the palladium center .

Industrial Production::

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, affecting its stability and bioactivity.

    Reduction: Reduction can modify functional groups, impacting solubility and pharmacokinetics.

    Substitution: Substituents can be replaced via nucleophilic substitution reactions.

Common Reagents::

    Arylboronic Acids/Esters: Used in cross-coupling reactions.

    Palladium Catalysts: Facilitate C–C bond formation.

    Halides (Bromides/Chlorides): React with arylboron compounds.

Major Products:: The main product of Suzuki–Miyaura coupling would be the desired compound itself.

Scientific Research Applications

Chemistry::

    Drug Discovery: Quinoline derivatives often serve as scaffolds for drug development.

    Materials Science: Their unique properties find applications in organic electronics and sensors.

Biology and Medicine::

    Anticancer Agents: Quinolines exhibit antiproliferative activity.

    Neuroprotective Effects: Some quinoline derivatives show promise in neurodegenerative diseases.

Industry::

    Agrochemicals: Quinoline-based pesticides.

    Dyes and Pigments: Quinoline derivatives contribute to colorants.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C25H27NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

2-methoxyethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H27NO5S/c1-15-22(25(28)31-10-9-29-2)24(21-8-5-11-32-21)23-19(26-15)13-17(14-20(23)27)16-6-4-7-18(12-16)30-3/h4-8,11-12,17,24,26H,9-10,13-14H2,1-3H3

InChI Key

NVRSTTRJDNSJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=CC=C3)OC)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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